(S)-Methyl 2-amino-5,5-dimethylhexanoate
Description
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl (2S)-2-amino-5,5-dimethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-9(2,3)6-5-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |
InChI Key |
DIQDBCVESAIIJG-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)CC[C@@H](C(=O)OC)N |
Canonical SMILES |
CC(C)(C)CCC(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-5,5-dimethylhexanoate typically involves the esterification of (S)-2-amino-5,5-dimethylhexanoic acid. The process generally includes the following steps:
Activation of the Carboxylic Acid Group: The carboxylic acid group of (S)-2-amino-5,5-dimethylhexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The activated carboxylic acid is then reacted with methanol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of (S)-Methyl 2-amino-5,5-dimethylhexanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (S)-Methyl 2-amino-5,5-dimethylhexanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-5,5-dimethylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Steric and Electronic Effects : The 5,5-dimethyl substitution in the target compound likely enhances binding affinity in biological systems by providing steric stabilization, as seen in methyl-substituted naphthyridines (e.g., ATMND in showed 100-fold higher affinity than unsubstituted analogs).
- Synthetic Utility : The tert-butyl analog (CAS 15911-73-6) demonstrates the importance of ester choice in protecting reactive amines during multi-step syntheses .
Q & A
What synthetic methodologies are optimal for preparing (S)-Methyl 2-amino-5,5-dimethylhexanoate with high enantiomeric purity?
Answer:
- Deprotection under acidic conditions : Use HCl in dioxane for controlled removal of protective groups (e.g., tert-butoxycarbonyl [Boc]), as demonstrated in the synthesis of structurally similar methyl esters .
- Reaction monitoring : Employ ¹H-NMR (e.g., δ 9.00 ppm for amine protons) to confirm intermediate formation and purity .
- Yield optimization : Concentrate under reduced pressure post-reaction to isolate the hydrochloride salt with near-quantitative yields (~100%) .
How can researchers confirm the structural integrity and stereochemical configuration of (S)-Methyl 2-amino-5,5-dimethylhexanoate?
Answer:
- ¹H-NMR analysis : Key signals include methyl ester singlet (δ ~3.79 ppm) and tertiary dimethyl groups (δ ~1.02 ppm). Splitting patterns (e.g., m for methine protons) help verify stereochemistry .
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers, though direct evidence for this compound is limited.
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks) and compare with theoretical values .
How do the 5,5-dimethyl substituents influence the compound’s reactivity or interactions in biological systems?
Answer:
- Steric effects : The bulky dimethyl groups may hinder nucleophilic attack at the ester or amine groups, altering reaction kinetics in synthetic pathways .
- Hydrophobic interactions : Methyl substituents enhance binding affinity in analogous systems (e.g., 2-amino-1,8-naphthyridines), where each added methyl group increased binding constants by 2–60-fold via entropy-driven mechanisms .
- Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify enthalpy (ΔH) and entropy (ΔS) changes, as demonstrated in methyl-substituted ligands binding DNA .
What experimental strategies resolve contradictions in binding assay data involving (S)-Methyl 2-amino-5,5-dimethylhexanoate?
Answer:
- Purity validation : Perform HPLC with UV/fluorescence detection to rule out impurities (e.g., residual intermediates) that skew binding results .
- Buffer condition controls : Vary ionic strength (e.g., Na⁺ concentration) and pH to assess their impact on binding, as Na⁺ can stabilize hydrophobic interactions .
- Replicate with orthogonal assays : Combine fluorescence titration (for affinity) and ITC (for thermodynamics) to cross-validate data .
How can researchers design stability studies for (S)-Methyl 2-amino-5,5-dimethylhexanoate under varying conditions?
Answer:
- Thermal stability : Incubate the compound at 25–60°C in buffered solutions (pH 2–10) and monitor degradation via LC-MS.
- Hydrolytic susceptibility : Test ester group stability by exposing the compound to aqueous environments (e.g., simulated gastric fluid) and quantify hydrolysis products .
- Light sensitivity : Conduct photostability tests under ICH guidelines (e.g., 1.2 million lux hours) to assess structural degradation .
What advanced computational methods predict the compound’s interaction with enzymatic targets?
Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses with target enzymes (e.g., proteases or esterases).
- Molecular dynamics (MD) : Simulate 100-ns trajectories to study conformational stability of the dimethyl groups in active sites .
- Free energy calculations : Apply MM-GBSA to estimate binding free energy contributions from hydrophobic and van der Waals interactions .
How does the stereochemistry at the 2-amino position affect the compound’s biological activity?
Answer:
- Enantiomer-specific assays : Compare (S)- and (R)-isomers in receptor binding or enzyme inhibition studies to identify stereochemical preferences.
- Pharmacophore modeling : Map hydrogen-bond donors (amine) and hydrophobic regions (dimethyl groups) to explain stereoselective activity .
- Case study analogy : Refer to lisdexamfetamine dimesylate, where (S)-configuration is critical for CNS activity .
What are the key challenges in scaling up the synthesis of (S)-Methyl 2-amino-5,5-dimethylhexanoate for preclinical studies?
Answer:
- Purification bottlenecks : Optimize column chromatography or crystallization protocols to handle larger batches while maintaining enantiomeric excess (>99%) .
- Solvent selection : Replace dioxane (toxic) with greener alternatives (e.g., 2-MeTHF) for Boc deprotection .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
